REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:13])([O:4][C:5]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:6])[CH3:3].Cl[C:15]([CH3:19])([CH3:18])[C:16]#[CH:17]>CCOCC.O.[Cu]>[CH3:3][C:2]([CH3:13])([O:4][C:5]([N:7]1[CH2:8][CH2:9][N:10]([C:15]([CH3:19])([CH3:18])[C:16]#[CH:17])[CH2:11][CH2:12]1)=[O:6])[CH3:1]
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)N1CCNCC1)C
|
Name
|
cuprous chloride
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C#C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 20°-25° for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ether (3×25 ml)
|
Type
|
WASH
|
Details
|
the combined organic layer is washed with saline (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
is then chromatographed on silica gel (70-230, 100 g)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (25/75)
|
Type
|
CUSTOM
|
Details
|
Pooling of fractions giving an Rf =0.48
|
Type
|
CUSTOM
|
Details
|
by TLC (ethyl acetate/hexane, 50/50) and removal of solvent under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC(=O)N1CCN(CC1)C(C#C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |